molecular formula C44H28Br6 B12520642 1,4-Bis(tris(4-bromophenyl)methyl)benzene

1,4-Bis(tris(4-bromophenyl)methyl)benzene

Cat. No.: B12520642
M. Wt: 1036.1 g/mol
InChI Key: CLFGRQYAWIWCEW-UHFFFAOYSA-N
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Description

1,4-Bis(tris(4-bromophenyl)methyl)benzene is a complex organic compound with the molecular formula C44H28Br6 and a molecular weight of 1036.12 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with tris(4-bromophenyl)methyl groups at the 1 and 4 positions. It is a halogenated aromatic compound, making it significant in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(tris(4-bromophenyl)methyl)benzene typically involves the reaction of benzene with tris(4-bromophenyl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tris(4-bromophenyl)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine atoms, this compound readily participates in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted aromatic compounds, while oxidation can yield brominated quinones .

Scientific Research Applications

1,4-Bis(tris(4-bromophenyl)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(tris(4-bromophenyl)methyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form halogen bonds with electron-rich sites in biomolecules, influencing their structure and function. Additionally, the aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems, affecting molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(tris(4-bromophenyl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high molecular weight and extensive bromination make it particularly useful in applications requiring high thermal stability and reactivity .

Properties

Molecular Formula

C44H28Br6

Molecular Weight

1036.1 g/mol

IUPAC Name

1,4-bis[tris(4-bromophenyl)methyl]benzene

InChI

InChI=1S/C44H28Br6/c45-37-17-5-31(6-18-37)43(32-7-19-38(46)20-8-32,33-9-21-39(47)22-10-33)29-1-2-30(4-3-29)44(34-11-23-40(48)24-12-34,35-13-25-41(49)26-14-35)36-15-27-42(50)28-16-36/h1-28H

InChI Key

CLFGRQYAWIWCEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C(C5=CC=C(C=C5)Br)(C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br

Origin of Product

United States

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